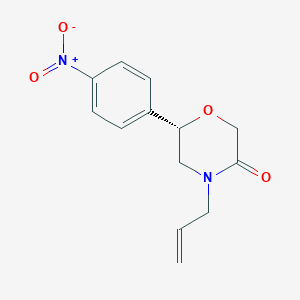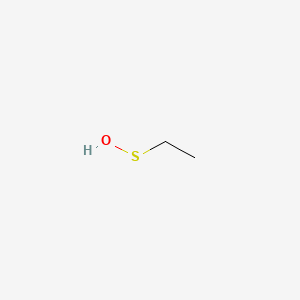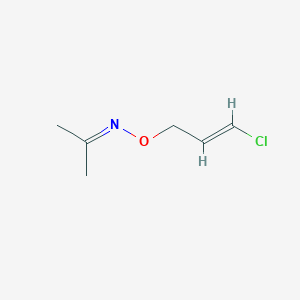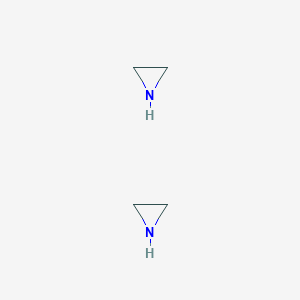
Ethylenimine dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenimine dimer, also known as aziridine dimer, is a compound formed by the dimerization of ethylenimine (aziridine). Ethylenimine is a three-membered ring containing one nitrogen atom and two carbon atoms. This compound is known for its high reactivity due to the ring strain in the aziridine ring. This compound has significant applications in various fields, including polymer chemistry and biomedical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylenimine dimer can be synthesized through the polymerization of ethylenimine. The polymerization process can be initiated using various catalysts such as p-toluenesulfonic acid or benzoic acid. The reaction proceeds similarly to a step-growth polymerization, where the aziridine dimer is the dominant species early in the reaction .
Industrial Production Methods: Industrial production of this compound involves the use of aziridine feedstock. The process typically includes the acid-catalyzed ring-opening polymerization of ethylenimine. This method is widely used due to its efficiency in producing branched polyethyleneimine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Ethylenimine dimer undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions involve the use of nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of a hydrogen atom in the aziridine ring with another substituent, often facilitated by a catalyst.
Major Products Formed: The major products formed from these reactions include various polyamines, which have applications in coatings, adhesives, and biomedical fields .
Aplicaciones Científicas De Investigación
Ethylenimine dimer has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: this compound derivatives are used in gene transfection and as chelating agents for metal ions.
Industry: It is used in the production of detergents, adhesives, and cosmetics.
Mecanismo De Acción
The mechanism of action of ethylenimine dimer involves the activation of the aziridine ring, which can undergo nucleophilic attack. The ring strain in the aziridine ring makes it highly reactive, allowing it to form various products through ring-opening reactions. The molecular targets and pathways involved include the formation of polyamines and other nitrogen-containing compounds .
Comparación Con Compuestos Similares
Aziridine: A three-membered ring compound similar to ethylenimine but with different substituents.
Azetidine: A four-membered ring compound with one nitrogen atom, used in similar applications as ethylenimine.
Uniqueness: Ethylenimine dimer is unique due to its high reactivity and ability to form a wide range of polyamines through ring-opening polymerization. This makes it highly valuable in various industrial and biomedical applications .
Propiedades
Número CAS |
27233-25-6 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
aziridine |
InChI |
InChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2 |
Clave InChI |
KDUFKIIMEWLUSX-UHFFFAOYSA-N |
SMILES canónico |
C1CN1.C1CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)

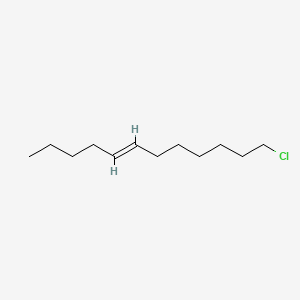
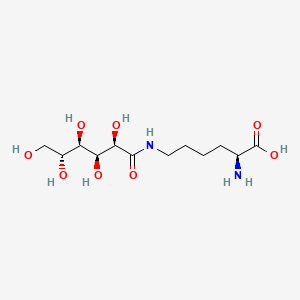
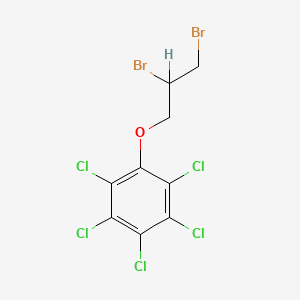
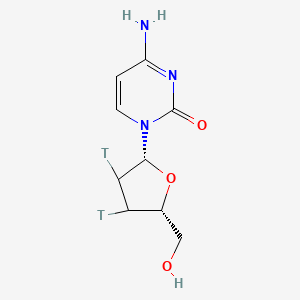


![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
